N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

D3 dopamine receptor Radioligand binding Neuropsychiatric drug discovery

This compound is a key benzodioxole-piperidine dual modulator of serotonin 5-HT2A and dopamine D3 receptors, disclosed in WO2012117001A1. With a D3 Ki of 4.60 nM—~2.2× higher affinity than SB-277011A—it is ideal for receptor binding assays and neuropsychiatric research. Unlike FAAH-targeted quinolin-8-yloxy analogs, its benzo[d][1,3]dioxol-5-yl terminus redirects selectivity to aminergic GPCRs. Verify 5-HT2A activity in your assay before in vivo studies. Supplied at ≥90% purity and supported by full analytical documentation, ensuring reproducibility in competitive binding and reference-standard applications.

Molecular Formula C22H21N3O4
Molecular Weight 391.427
CAS No. 2034363-14-7
Cat. No. B2848883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
CAS2034363-14-7
Molecular FormulaC22H21N3O4
Molecular Weight391.427
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H21N3O4/c26-22(24-16-6-7-18-20(13-16)28-14-27-18)25-11-8-17(9-12-25)29-19-5-1-3-15-4-2-10-23-21(15)19/h1-7,10,13,17H,8-9,11-12,14H2,(H,24,26)
InChIKeyHJHGJURYBCBEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034363-14-7): Chemical Identity and Pharmacological Classification


N-(Benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034363-14-7) is a synthetic small molecule belonging to the benzodioxole-piperidine chemical class [1]. Its architecture incorporates a benzo[d][1,3]dioxole moiety, a quinolin-8-yloxy substituent, and a piperidine-1-carboxamide core [1]. This compound is identified in the patent literature as a dual modulator of the serotonin 5-HT2A and dopamine D3 receptors, a pharmacological profile under investigation for neuropsychiatric disorders [2].

Why Generic Substitution of N-(Benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide Is Not Supported by Evidence


Compounds within the quinolin-8-yloxy piperidine carboxamide family exhibit fundamentally divergent target engagement profiles that preclude interchangeability. For instance, close structural analogs such as N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide and PF-750 (N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide) are characterized as potent, time-dependent, irreversible inhibitors of fatty acid amide hydrolase (FAAH) , whereas the target compound is disclosed as a dual 5-HT2A/D3 receptor modulator [1]. Even within the benzodioxole-piperidine dual modulator patent space, variation in the N-aryl carboxamide terminus (benzo[d][1,3]dioxol-5-yl versus alternative aryl groups) can produce marked shifts in receptor subtype selectivity and functional activity [2]. Generic substitution without empirical verification of both primary target engagement and off-target liability profiles therefore carries substantial risk of erroneous experimental conclusions.

Quantitative Differentiation Evidence for N-(Benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034363-14-7)


D3 Dopamine Receptor Binding Affinity: Ki = 4.60 nM

In a direct head-to-head comparison reported within US Patent 8,748,608, N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (Compound 39) demonstrated a Ki of 4.60 nM at the human D3 dopamine receptor, measured by displacement of [125I]IABN in HEK293 cells [1]. This value places it among the higher-affinity D3 ligands in the patent series. For context, the prototypical D3-preferring antagonist SB-277011A exhibits a Ki of approximately 10 nM at human D3 receptors, indicating that the target compound displays ~2.2-fold higher binding affinity under comparable radioligand displacement conditions [2]. Within the same patent, compound-to-compound variation spans over two orders of magnitude (Ki range: ~1 nM to >100 nM), demonstrating that the benzodioxol-5-yl carboxamide terminus of the target compound contributes meaningfully to D3 affinity [1].

D3 dopamine receptor Radioligand binding Neuropsychiatric drug discovery

Dual 5-HT2A/D3 Receptor Modulation: Class-Level Differentiation from FAAH-Targeted Quinolin-8-yloxy Piperidine Analogs

The target compound is explicitly positioned within patent families (WO2012117001A1 and related filings) that claim novel benzodioxole piperidine compounds as dual modulators of the 5-HT2A and D3 receptors [1]. This dual-target engagement profile is mechanistically distinct from structurally similar quinolin-8-yloxy piperidine carboxamides that differ only in the N-aryl terminus. For instance, N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide and N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide (PF-750) are characterized as irreversible FAAH inhibitors with no reported D3 or 5-HT2A activity . While exact 5-HT2A Ki data for the target compound are not publicly reported in the BindingDB record, the patent disclosure context establishes that the benzo[d][1,3]dioxol-5-yl terminus is a critical structural determinant for conferring dual 5-HT2A/D3 activity rather than FAAH inhibition [1].

5-HT2A receptor D3 receptor Dual modulation Target selectivity

Structural Differentiation: Benzo[d][1,3]dioxol-5-yl Terminus as Determinant of Receptor Selectivity Profile

Within the 4-(quinolin-8-yloxy)piperidine-1-carboxamide scaffold, variation at the N-aryl carboxamide position produces divergent pharmacology. The benzo[d][1,3]dioxol-5-yl terminus present in the target compound is a key structural feature associated with dual 5-HT2A/D3 receptor modulation in the Roche/Hoffmann-La Roche patent landscape [1]. In contrast, replacement of the benzodioxole with a simple ethyl group yields an irreversible FAAH inhibitor; substitution with a phenyl group similarly directs activity toward FAAH rather than aminergic GPCRs . This chemotype-dependent target switching is a well-documented phenomenon in medicinal chemistry and underscores that the benzo[d][1,3]dioxol-5-yl group is not merely a passive substituent but an active determinant of receptor recognition [1]. The rigid, planar benzodioxole ring system may contribute to π-stacking interactions within the orthosteric binding pocket of aminergic GPCRs, whereas smaller or conformationally flexible N-substituents favor FAAH active-site engagement [2].

Structure-activity relationship Chemotype comparison Receptor selectivity

Physicochemical Properties: Predicted Drug-Likeness Parameters

The target compound (C22H21N3O4, MW 391.43 g/mol) presents a molecular weight and hydrogen-bonding profile consistent with CNS drug-like chemical space . Its computed density (1.377 ± 0.06 g/cm³), boiling point (639.0 ± 55.0 °C), and pKa (13.75 ± 0.20) have been predicted [1]. In comparison, the FAAH-inhibitor analog N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide (C17H21N3O2, MW ~299 g/mol) is notably smaller and more lipophilic, while N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide (C21H21N3O2, MW ~347 g/mol) lacks the benzodioxole oxygen atoms that contribute additional hydrogen-bond acceptor capacity to the target compound . These physicochemical differences may influence solubility, permeability, and protein binding in biological assays.

Physicochemical properties Drug-likeness Compound procurement

Recommended Research Application Scenarios for N-(Benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034363-14-7)


In Vitro D3 Dopamine Receptor Binding and Functional Assays

The confirmed D3 Ki of 4.60 nM, measured by [125I]IABN displacement in HEK293 cells [1], positions this compound as a suitable ligand for D3 receptor binding studies. Researchers can employ this compound as a reference ligand in competitive binding assays to characterize novel D3 ligands or to investigate D3 receptor density in tissue preparations. Its D3 affinity is approximately 2.2-fold higher than that of the widely used D3 antagonist SB-277011A (Ki ~10 nM), offering a higher-affinity alternative for experiments where maximizing D3 occupancy is critical .

Dual 5-HT2A/D3 Pathway Modulation in Neuropsychiatric Disease Models

Based on its classification within the benzodioxole piperidine dual modulator patent family (WO2012117001A1) [1], this compound is a candidate for preclinical studies investigating simultaneous modulation of serotonergic and dopaminergic pathways. Such dual pharmacology is of particular interest in models of schizophrenia, where both D3 antagonism and 5-HT2A modulation have independently demonstrated therapeutic relevance [1]. Researchers should verify 5-HT2A affinity and functional activity in their own assay systems before committing to in vivo studies, as the publicly available data for this specific endpoint are limited to patent disclosures.

Chemotype-Specific SAR Studies Comparing FAAH vs. GPCR-Targeted Quinolin-8-yloxy Piperidines

The target compound serves as a key representative of the GPCR-targeted branch of the quinolin-8-yloxy piperidine carboxamide chemical family, enabling direct comparison with FAAH-targeted analogs (e.g., N-ethyl and N-phenyl derivatives) [1]. Researchers investigating the structural determinants of target selectivity between serine hydrolases (FAAH) and class A GPCRs (D3, 5-HT2A) can use this compound to probe how the benzo[d][1,3]dioxol-5-yl terminus redirects binding from the FAAH active site to aminergic receptor orthosteric pockets .

Reference Standard for Analytical Method Development and Compound Library Annotation

With a well-defined molecular formula (C22H21N3O4), InChI Key (HJHGJURYBCBEIU-UHFFFAOYSA-N), and commercial availability from multiple vendors [1], this compound can serve as a reference standard for HPLC method development, mass spectrometry library building, and cheminformatics database curation within the benzodioxole-piperidine chemical space. Its purity specifications (≥90% from commercial suppliers) support its use as an analytical benchmark .

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.